

Experimental Data Summary: Astringin in Chromium-Induced Nephrotoxicity

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Compound Focus: Astringin

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Aspect Investigated	Key Parameters Measured	Experimental Model & Protocol	Results with Astringin Treatment (10 mg/kg)
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| **HMGB1 / RAGE Pathway Modulation** | Gene expression of **HMGB1, RAGE, TLR4, MYD88**, and **NF- κ B** [1]. | **Model:** Male Sprague-Dawley rats (Cr intoxication at 15 mg/kg) [1]. **Dosing:** **Astringin** (10 mg/kg, oral gavage) for 4 weeks [1]. **Methodology:** qRT-PCR for gene expression, standard assays and ELISA for biochemical parameters, histopathology [1]. | ↓ Downregulated overexpression of pathway genes [1]. | | **Oxidative Stress** | Levels of **ROS, MDA**; activities of **SOD, CAT, GPx, GSR, HO-1**; content of **GSH** [1]. | As above. | ↓ Reduced ROS & MDA levels; ↑ Increased activity of antioxidant enzymes and GSH content [1]. | | **Inflammation** | Levels of **TNF- α , IL-6, IL-1 β , COX-2** [1]. | As above. | ↓ Reduced levels of pro-inflammatory cytokines and mediators [1]. | | **Apoptosis** | Levels of **Bcl-2, Bax, Caspase-3, Caspase-9** [1]. | As above. | ↑ Increased anti-apoptotic Bcl-2; ↓ Reduced pro-apoptotic Bax, Caspase-3, and Caspase-9 [1]. | | **Renal Function & Injury** | Levels of **creatinine, BUN, urea, NGAL, KIM-1, NAG**, and **creatinine clearance** [1]. | As above. | ↓ Improved functional markers (creatinine, BUN, etc.); ↑ Increased creatine clearance [1]. |

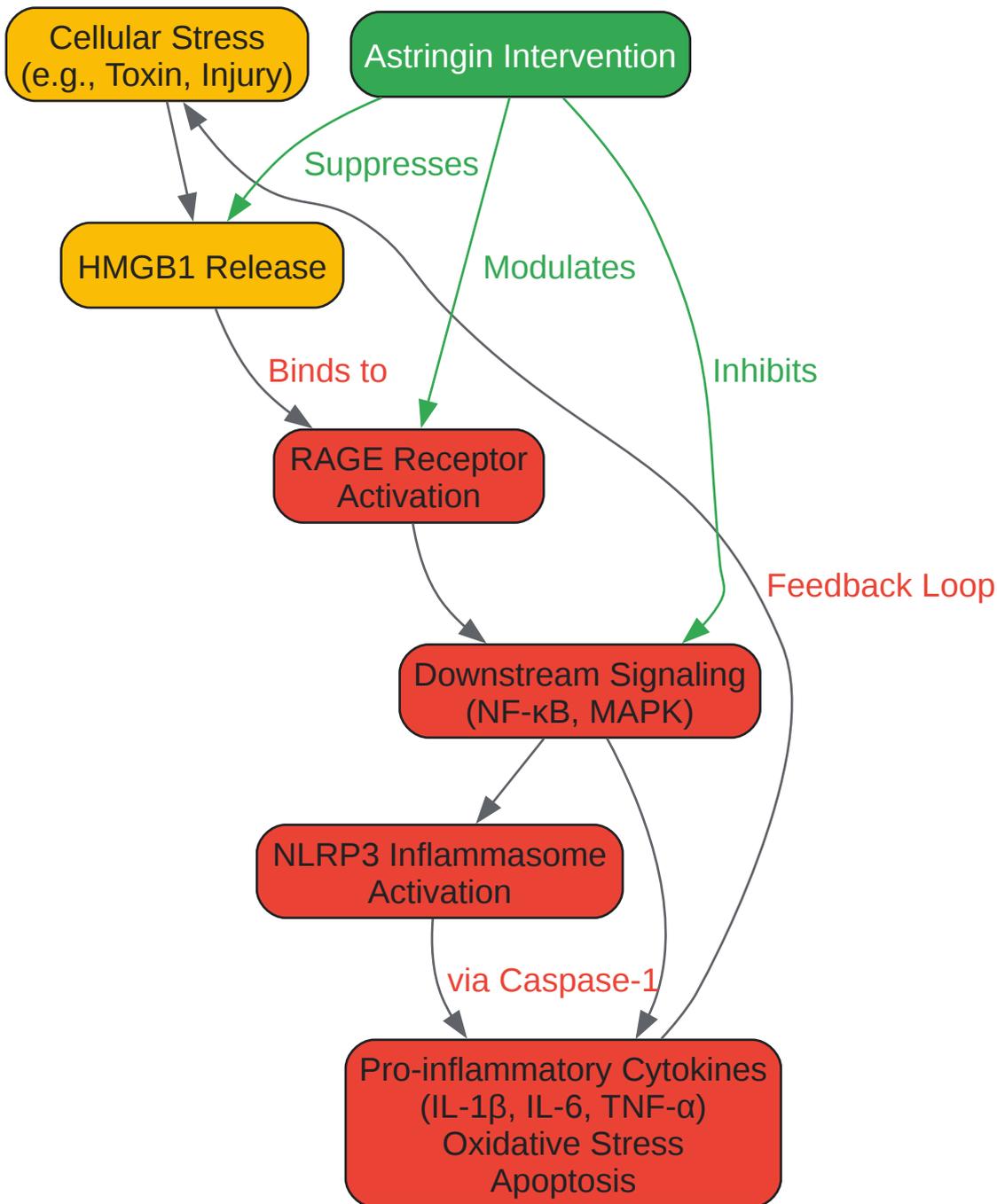
Detailed Experimental Protocol

For the key study cited above, the experimental methodology was as follows [1]:

- **In Vivo Model:** Thirty-two male albino Sprague-Dawley rats were divided into four groups: control, chromium-only (15 mg/kg), chromium (15 mg/kg) + **Astringin** (10 mg/kg), and **Astringin**-only (10 mg/kg).
- **Treatment Duration:** The intervention period lasted for four weeks.
- **Gene Expression Analysis:** The qRT-PCR protocol was used to evaluate the expression profile of genes related to the HMGB1/RAGE, TLR4/MyD88, and NF-κB pathways.
- **Biochemical Assays:** Standardized ELISA protocols and other established assays were used to measure oxidative stress markers, inflammatory cytokines, apoptosis-related proteins, and renal function markers.
- **Histological Examination:** Renal tissues were examined using basic histopathology techniques to assess structural damage and recovery.
- **Computational Validation:** The palliative role of **Astringin** was further confirmed using molecular docking and molecular dynamic simulation approaches.

Mechanism of Action: HMGB1/RAGE Pathway & Astringin Intervention

The diagram below illustrates the core signaling pathway and the points where **Astringin** is experimentally demonstrated to exert its inhibitory effect.



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The mechanistic link between HMGB1/RAGE and inflammation is well-established. **HMGB1** is a nuclear protein released by stressed or damaged cells, acting as a potent **DAMP (Damage-Associated Molecular Pattern)** [2] [3]. Upon release, it binds to receptors including **RAGE (Receptor for Advanced Glycation End-products)** and **TLR4 (Toll-like Receptor 4)** [1] [2] [3]. This binding initiates pro-inflammatory downstream signaling cascades (such as NF-κB and MAPK), leading to the production of cytokines (e.g.,

TNF- α , IL-6, IL-1 β), oxidative stress, and activation of the **NLRP3 inflammasome**, which further amplifies the inflammatory response [1] [2] [3].

As the experimental data shows, **Astringin** treatment effectively counteracts this cascade by [1]:

- **Suppressing the overexpression** of HMGB1, RAGE, and associated signaling components (TLR4, MyD88, NF- κ B).
- **Restoring redox balance** by reducing oxidative markers and boosting antioxidant defenses.
- **Reducing inflammation and apoptosis**, leading to improved tissue integrity and organ function.

Astringin Compound Profile

- **Chemical Nature:** **Astringin** (trans-**Astringin**) is an orally active natural stilbenoid, specifically a polyphenolic flavonoid. It is a β -D-glucoside derivative of piceatannol [1] [4] [5].
- **Reported Biological Activities:** Beyond HMGB1/RAGE pathway modulation, it is characterized as having antioxidant, anti-inflammatory, anti-apoptotic, and anti-ferroptosis activities [1] [4].

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